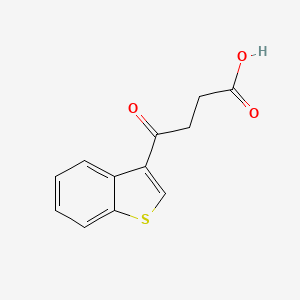

4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-benzothiophen-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-10(5-6-12(14)15)9-7-16-11-4-2-1-3-8(9)11/h1-4,7H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRBYNKJXWUFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method allows for the formation of the benzothiophene ring system under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Chemistry: 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid is used as an intermediate in the synthesis of other heterocyclic compounds, such as pyridines and quinolines . Its unique structure makes it valuable for developing new chemical entities with potential biological activity.

Biology and Medicine: The compound has been studied for its potential as an inhibitor of enzymes like acetylcholinesterase . This property makes it a candidate for developing treatments for neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its role as an intermediate in various chemical processes highlights its importance in manufacturing.

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Aromatic and Heteroaromatic Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., fluorine in ): Increase acidity of the carboxylic acid group, enhancing solubility in polar solvents.

- Benzothiophene vs.

- Heterocyclic Moieties : Indazole () introduces nitrogen atoms, enabling hydrogen bonding and π-stacking interactions critical for biological activity.

Chelators and Radiopharmaceutical Derivatives

Key Observations :

Alkyl and Alkoxy Derivatives

Key Observations :

Sulfur-Containing Derivatives

Key Observations :

- Sulfonyl Groups (): Improve binding affinity to proteins via polar interactions, commonly exploited in kinase inhibitors.

Biological Activity

4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiophene moiety, which is known for its role in modulating biological activity. The presence of the keto group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation was demonstrated in assays where it reduced the viability of various cancer cells .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In studies focused on larvicidal activity against Aedes aegypti, it demonstrated promising results, indicating its potential as a natural insecticide . The LC50 values were found to be competitive compared to conventional insecticides, highlighting its efficacy and safety profile.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that lead to apoptosis or cell cycle arrest in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of several derivatives of benzothiophene compounds, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis, supporting the hypothesis that the compound acts through programmed cell death mechanisms .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid, and how can reaction efficiency be optimized?

- Methodology : A common approach involves Friedel-Crafts acylation of benzothiophene with succinic anhydride derivatives. Optimization includes using Lewis acid catalysts (e.g., AlCl₃) under inert conditions to enhance electrophilic substitution . Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography. Yield improvements (~60-75%) are achievable by controlling stoichiometry and solvent polarity (e.g., dichloromethane or toluene) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess impurities (<2%) .

- Structural Confirmation : ¹H/¹³C NMR (key peaks: benzothiophene aromatic protons at δ 7.2-8.1 ppm, ketone carbonyl at ~200 ppm in ¹³C) and HRMS for molecular ion verification (expected [M-H]⁻ at m/z 246.03) .

Q. What safety precautions are critical when handling this compound in the lab?

- Safety Protocol :

- Hazard Mitigation : Wear nitrile gloves and goggles due to potential skin/eye irritation (GHS Category 2). Avoid inhalation by using fume hoods during synthesis .

- First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?

- Experimental Design :

- Derivatization : Introduce substituents at the benzothiophene 2-position (e.g., halogens, methyl groups) to modulate electron density and steric effects.

- Bioactivity Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare IC₅₀ values to establish SAR trends .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or PPAR-γ .

Q. What crystallographic techniques are suitable for resolving conformational ambiguities in this compound?

- Crystallography Workflow :

- Crystal Growth : Slow evaporation from ethanol/water (1:1) at 4°C to obtain single crystals.

- Data Collection : X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture system.

- Analysis : Refine data using SHELXL to determine bond lengths (C=O: ~1.21 Å) and dihedral angles (benzothiophene vs. ketone plane: ~15°) .

Q. How can researchers resolve contradictions in reported solubility data across solvents?

- Contradiction Analysis :

- Solubility Testing : Use shake-flask method in DMSO, ethanol, and PBS (pH 7.4) at 25°C. Centrifuge and quantify via UV-Vis (λ_max = 270 nm).

- Data Reconciliation : Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Validate via PXRD and DSC .

Q. What strategies improve the compound’s stability in aqueous buffers for pharmacokinetic studies?

- Stability Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.